3,3'-(2-pyridinylmethylene)bis-1H-indole
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Overview
Description
3,3’-(2-Pyridinylmethylene)bis-1H-indole: is a complex organic compound that belongs to the class of bis-indoles. This compound features two indole units connected via a methylene bridge to a pyridine ring. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(2-pyridinylmethylene)bis-1H-indole typically involves the condensation of indole derivatives with pyridine carboxaldehyde under acidic or basic conditions. One common method involves the use of a Lewis acid catalyst to facilitate the reaction between indole and pyridine-2-carboxaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,3’-(2-Pyridinylmethylene)bis-1H-indole can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced indole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole rings, allowing for the introduction of various functional groups. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry: 3,3’-(2-Pyridinylmethylene)bis-1H-indole is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .
Biology: In biological research, this compound is studied for its potential as a therapeutic agent. Indole derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases .
Medicine: The compound’s ability to interact with biological targets makes it a candidate for drug development. It is investigated for its anti-inflammatory, antiviral, and anticancer properties .
Industry: In the industrial sector, 3,3’-(2-pyridinylmethylene)bis-1H-indole is used in the development of new materials and as a precursor in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 3,3’-(2-pyridinylmethylene)bis-1H-indole involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation . The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
3,3’-(Phenylmethylene)bis-1H-indole: Similar structure but with a phenyl group instead of a pyridine ring.
3,3’-(3-Pyridinylmethylene)bis-2-methyl-1H-indole: Similar structure with a methyl group on the indole rings.
Uniqueness: 3,3’-(2-Pyridinylmethylene)bis-1H-indole is unique due to the presence of the pyridine ring, which imparts distinct chemical and biological properties. The pyridine ring can participate in additional interactions, enhancing the compound’s versatility in various applications .
Properties
Molecular Formula |
C22H17N3 |
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Molecular Weight |
323.4 g/mol |
IUPAC Name |
3-[1H-indol-3-yl(pyridin-2-yl)methyl]-1H-indole |
InChI |
InChI=1S/C22H17N3/c1-3-9-19-15(7-1)17(13-24-19)22(21-11-5-6-12-23-21)18-14-25-20-10-4-2-8-16(18)20/h1-14,22,24-25H |
InChI Key |
BQCKTHQCKBPILA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C3=CC=CC=N3)C4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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